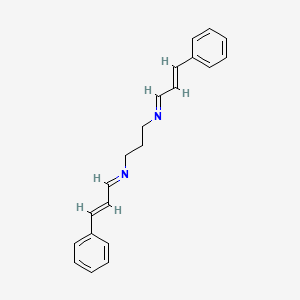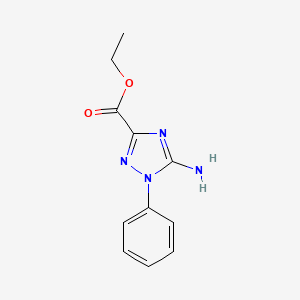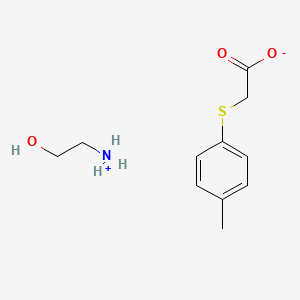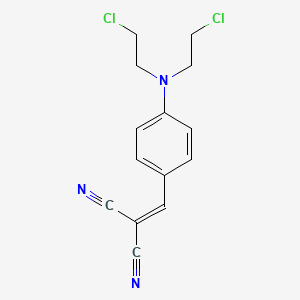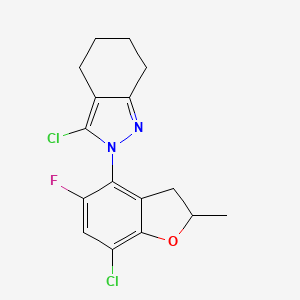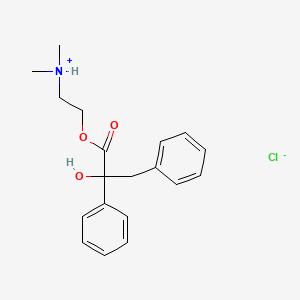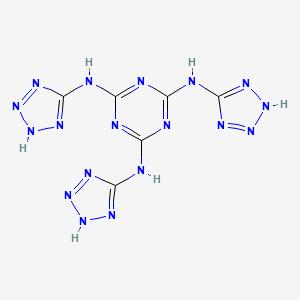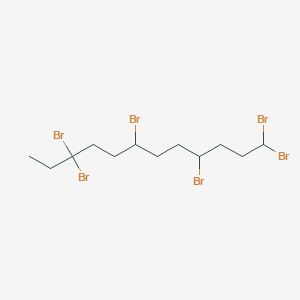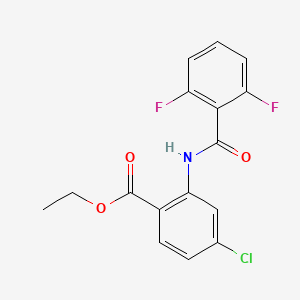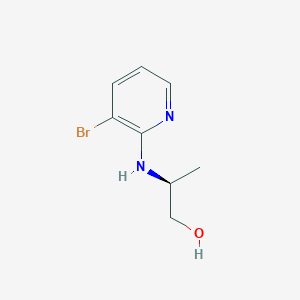
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol is a chiral compound that belongs to the class of organic compounds known as aminopyridines. This compound features a bromine atom attached to the pyridine ring and an amino group linked to a propanol chain. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol typically involves the following steps:
Amination: The brominated pyridine is then subjected to nucleophilic substitution with an appropriate amine to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, followed by chiral resolution using efficient and cost-effective methods such as crystallization or enzymatic resolution.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or modified amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(3-Bromopyridin-2-ylamino)propan-1-ol: The enantiomer of the compound with a different three-dimensional arrangement.
2-(3-Chloropyridin-2-ylamino)propan-1-ol: A similar compound with a chlorine atom instead of bromine.
2-(3-Fluoropyridin-2-ylamino)propan-1-ol: A similar compound with a fluorine atom instead of bromine.
Uniqueness
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further chemical modifications.
Propiedades
Fórmula molecular |
C8H11BrN2O |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
(2S)-2-[(3-bromopyridin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-6(5-12)11-8-7(9)3-2-4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)/t6-/m0/s1 |
Clave InChI |
INZAWDRVDDLXQC-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CO)NC1=C(C=CC=N1)Br |
SMILES canónico |
CC(CO)NC1=C(C=CC=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


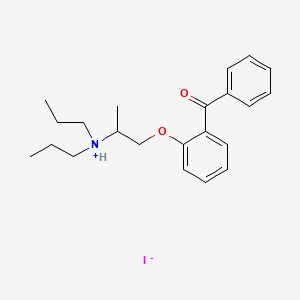

![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
